molecular formula C14H14N2OS B12908531 2-Benzylsulfanyl-3-prop-2-enylpyrimidin-4-one CAS No. 6398-99-8

2-Benzylsulfanyl-3-prop-2-enylpyrimidin-4-one

Katalognummer: B12908531
CAS-Nummer: 6398-99-8
Molekulargewicht: 258.34 g/mol
InChI-Schlüssel: UYGGYGZRAQYPKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Allyl-2-(benzylthio)pyrimidin-4(3H)-one is a heterocyclic compound that contains a pyrimidine ring substituted with allyl and benzylthio groups. Compounds of this nature are often studied for their potential biological activities and applications in various fields of chemistry and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-2-(benzylthio)pyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Introduction of Allyl and Benzylthio Groups: The allyl group can be introduced via allylation reactions, while the benzylthio group can be introduced through nucleophilic substitution reactions using benzylthiol.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions could target the pyrimidine ring or the allyl group, potentially leading to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used, but could include epoxides, dihydropyrimidines, and various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-Allyl-2-(benzylthio)pyrimidin-4(3H)-one may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential biological activities such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigation as a potential therapeutic agent.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Wirkmechanismus

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the specific application being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Benzylthio)pyrimidin-4(3H)-one: Lacks the allyl group, which may affect its reactivity and biological activity.

    3-Allyl-2-(methylthio)pyrimidin-4(3H)-one: Contains a methylthio group instead of a benzylthio group, which could influence its chemical properties and applications.

Uniqueness

3-Allyl-2-(benzylthio)pyrimidin-4(3H)-one is unique due to the presence of both allyl and benzylthio groups, which may confer distinct chemical reactivity and potential biological activities compared to similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Eigenschaften

CAS-Nummer

6398-99-8

Molekularformel

C14H14N2OS

Molekulargewicht

258.34 g/mol

IUPAC-Name

2-benzylsulfanyl-3-prop-2-enylpyrimidin-4-one

InChI

InChI=1S/C14H14N2OS/c1-2-10-16-13(17)8-9-15-14(16)18-11-12-6-4-3-5-7-12/h2-9H,1,10-11H2

InChI-Schlüssel

UYGGYGZRAQYPKI-UHFFFAOYSA-N

Kanonische SMILES

C=CCN1C(=O)C=CN=C1SCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.